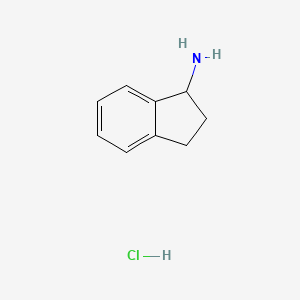

1-Aminoindane Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383207 | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70146-15-5 | |

| Record name | 1-Aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70146-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Aminoindane Hydrochloride basic properties

An In-depth Technical Guide to the Core Properties of 1-Aminoindane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a rigid analogue of amphetamine and a member of the aminoindane class of compounds. It serves as a crucial tool in neuroscience and pharmacology, primarily recognized for its role as a reversible inhibitor of monoamine oxidase (MAO). This guide provides a comprehensive overview of its fundamental chemical and physical properties, delves into its pharmacological profile, outlines common synthetic and analytical methodologies, and discusses its applications and safety considerations. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the core knowledge required for the effective utilization of this compound in a laboratory setting.

Introduction

The study of psychoactive compounds and their mechanisms of action has been a cornerstone of neuroscience research. Within this field, the aminoindane class of molecules has garnered significant interest due to its unique structural and functional properties. This compound, as a key member of this family, offers a valuable scaffold for understanding neurotransmitter modulation. Its primary significance lies in its activity as a reversible inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibitory action makes it an invaluable research chemical for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. This guide provides a detailed exploration of its essential characteristics to support its application in research and development.

Chemical and Physical Properties

A thorough understanding of a compound's chemical and physical properties is foundational to its application in research. These properties dictate its handling, storage, and behavior in experimental systems.

-

Chemical Structure: this compound is the hydrochloride salt of 1-Aminoindane. The indane framework consists of a benzene ring fused to a cyclopentane ring. The amine group at the first position of the cyclopentane ring is the key functional group responsible for its biological activity.

-

Molecular Formula: C₉H₁₂ClN

-

CAS Number: 3459-05-8

-

Molar Mass: 169.65 g/mol

The core physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | PubChem |

| Molar Mass | 169.65 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Common knowledge |

| Melting Point | 224-228 °C (435-442 °F) | PubChem |

| Solubility | Soluble in water | Common knowledge |

| pKa | (Data not readily available) |

Pharmacology

The pharmacological profile of this compound is centered on its interaction with the monoamine oxidase enzymes.

Mechanism of Action

This compound functions as a reversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are located in the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of monoamines, leading to an increase in their synaptic concentrations. This mechanism is central to its effects on the central nervous system. Its non-selective nature, inhibiting both MAO-A and MAO-B, makes it a useful tool for studying the global effects of increased monoamine levels.

Caption: Mechanism of MAO inhibition by this compound.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is not extensively published in publicly available literature. However, based on its structure as a small, water-soluble amine salt, general assumptions can be made:

-

Absorption: Likely to be well-absorbed from the gastrointestinal tract if administered orally, a common characteristic of small molecule amine salts.

-

Distribution: Expected to cross the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: Anticipated to undergo metabolism in the liver, potentially through pathways such as N-dealkylation or ring hydroxylation, common for amphetamine-like structures.

-

Excretion: The parent compound and its metabolites are likely excreted primarily through the kidneys.

Synthesis and Characterization

Synthetic Routes

A common laboratory-scale synthesis of 1-Aminoindane involves the reduction of 1-indanone oxime. This process typically starts with 1-indanone, which is converted to its oxime derivative, followed by a reduction step to yield the final amine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Caption: Simplified synthetic workflow for this compound.

Analytical Methods

Ensuring the purity and identity of this compound is critical for experimental reproducibility. High-performance liquid chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Purity Analysis

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

-

Sonicate briefly to ensure complete dissolution.

-

-

Preparation of Sample Solution:

-

Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution may be used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to a higher organic concentration. An isocratic method may also be suitable.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

-

Applications in Research and Drug Development

This compound is primarily used as a research chemical in pharmacological and neuroscience studies. Its ability to non-selectively inhibit MAO allows researchers to investigate the downstream effects of elevated monoamine levels in various experimental models, including in vitro cell cultures and in vivo animal studies. It can also serve as a reference standard in the development of novel, more selective MAO inhibitors. While its non-selective profile limits its therapeutic potential due to a higher risk of side effects compared to modern selective inhibitors, its study has contributed to the broader understanding of MAO inhibitor pharmacology.

Safety, Handling, and Storage

As with any biologically active compound, proper safety and handling procedures are paramount.

-

Safety: this compound is a potent psychoactive substance. It should be handled by trained personnel in a controlled laboratory environment. Users should consult the Material Safety Data Sheet (MSDS) before use. Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use a chemical fume hood when handling the solid material.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from light to ensure long-term stability.

Conclusion

This compound remains a compound of significant interest for its well-defined role as a non-selective, reversible MAO inhibitor. Its rigid chemical structure and predictable pharmacological action make it an excellent tool for probing the complexities of the monoaminergic systems. This guide has provided a foundational understanding of its properties, from its basic chemical identity to its practical application and handling. For researchers in pharmacology and drug development, this compound serves as both a valuable research probe and a structural benchmark in the ongoing quest for more refined modulators of neurochemical pathways.

References

- PubChem. (n.d.). 1-Aminoindan hydrochloride. National Center for Biotechnology Information.

- American Chemical Society. (n.d.). 1H-Inden-1-amine, 2,3-dihydro-, hydrochloride (1:1). CAS Common Chemistry.

An In-depth Technical Guide to 1-Aminoindane Hydrochloride: From Historical Discovery to Modern Applications

Abstract

1-Aminoindane, a seemingly unassuming bicyclic primary amine, holds a significant position in the landscape of medicinal chemistry and neuropharmacology. While its initial discovery predates much of modern drug design, its true potential was unlocked through the stereospecific investigation of its enantiomers. This guide provides a comprehensive technical overview of 1-Aminoindane Hydrochloride, tracing its historical lineage from its first synthesis to its pivotal role as the cornerstone of the anti-Parkinsonian agent, rasagiline. We will delve into the critical synthetic pathways for both its racemic form and its chirally pure enantiomers, providing detailed, field-tested protocols. Furthermore, this document will elucidate the nuanced pharmacology of its most significant isomer, (R)-1-aminoindane, and its neuroprotective mechanisms, which are independent of the monoamine oxidase inhibition characteristic of its famous derivative. This guide is intended to be a definitive resource for researchers, offering both foundational knowledge and practical methodologies for the synthesis and application of this important pharmaceutical intermediate.

Historical Context: The Emergence of a Key Pharmacophore

The story of 1-aminoindane is not one of a singular, celebrated discovery, but rather a gradual realization of its importance, intrinsically linked to the development of its derivatives.

First Synthesis and Early Investigations

The indane chemical scaffold was a subject of interest for organic chemists in the late 19th and early 20th centuries. The first synthesis of 1-aminoindane can be traced back to the early 20th century, with chemists exploring the derivatives of indene. While a specific "eureka" moment for this compound is not prominently documented, its preparation would have followed established methods of amine synthesis from the corresponding ketone.

The Rasagiline Revolution: A New Era for 1-Aminoindane

The true significance of 1-aminoindane emerged from the dedicated research on neurodegenerative diseases in the latter half of the 20th century. The racemic N-propargyl derivative of 1-aminoindane, known as AGN-1135, was initially synthesized in the 1970s. However, it was the pioneering work of Professor Moussa Youdim and his team at the Technion – Israel Institute of Technology, in collaboration with Teva Pharmaceuticals, that unveiled the therapeutic potential hidden within this molecule.[1]

Inspired by the stereospecific activity of selegiline (L-deprenyl), another monoamine oxidase (MAO) inhibitor, the researchers at Technion resolved the enantiomers of AGN-1135.[2] Their investigations revealed that the vast majority of the MAO-B inhibitory activity resided in the (R)-enantiomer, which was subsequently named rasagiline.[1] The (S)-enantiomer was found to be significantly less potent and less selective.[1] This pivotal discovery transformed (R)-1-aminoindane from a simple chemical intermediate into a critical chiral building block for a new generation of anti-Parkinson's medication. Rasagiline, marketed as Azilect®, was approved for medical use in Europe in 2005 and in the United States in 2006, cementing the legacy of 1-aminoindane in modern medicine.[1]

Synthetic Methodologies: A Practical Guide

The synthesis of this compound and the isolation of its (R)-enantiomer are crucial processes for both research and pharmaceutical production. This section provides detailed, step-by-step protocols for these key transformations.

Synthesis of Racemic this compound

The most common and efficient laboratory-scale synthesis of racemic 1-aminoindane proceeds through a two-step process starting from 1-indanone: oximation followed by reduction.

This step converts the ketone functionality of 1-indanone into an oxime, which is a precursor to the amine.

Figure 2: Reduction of 1-Indanone Oxime.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-indanone oxime (14.7 g, 100 mmol) in methanol containing ammonia (a 4.2 M solution of ammonia in methanol is suitable). [2]2. Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 10-15% by weight of the oxime) in methanol. [2]3. Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 40-45°C) for several hours until hydrogen uptake ceases. [2]4. Work-up:

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude racemic 1-aminoindane.

-

The free base is converted to the more stable and easily handled hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude 1-aminoindane in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the solution is acidic.

-

Crystallization: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Resolution of Racemic 1-Aminoindane

The separation of the (R) and (S) enantiomers is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

Figure 3: Classical Resolution of Racemic 1-Aminoindane.

Experimental Protocol (using L(-)-Malic Acid):

-

Solution Preparation: Dissolve racemic 1-aminoindane (1 g) in methanol (5 mL). In a separate flask, dissolve L(-)-malic acid (1.06 g) in methanol (5 mL). [3]2. Salt Formation: Heat the 1-aminoindane solution to 50°C and add the L(-)-malic acid solution with stirring. [3]3. Crystallization:

-

Cool the mixture to 35°C and, if necessary, seed with a small crystal of the desired diastereomeric salt.

-

Hold the suspension at 35°C for 1 hour.

-

Slowly cool the mixture to 20°C over 2 hours and maintain at this temperature for an additional 3 hours. [3]4. Isolation of Diastereomeric Salt: Collect the precipitated solid, which is enriched in the (R)-1-aminoindan hydrogen-L-(-)-malate, by vacuum filtration. Wash the solid with cold methanol and dry. [3]5. Liberation of the Free Amine:

-

Suspend the diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is basic.

-

Extract the liberated (R)-1-aminoindane with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-aminoindane.

-

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, analysis, and application.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁N·HCl | [4] |

| Molecular Weight | 169.65 g/mol | [4] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 206-210 °C | [5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |

| CAS Number | 70146-15-5 | [4] |

Spectroscopic Data:

-

¹H NMR: Representative spectra for 1-aminoindane are available in public databases such as the NIST WebBook and PubChem. [6][7]The spectrum would typically show multiplets for the aliphatic protons of the indane ring and the aromatic protons, along with a broad singlet for the amine protons.

-

IR Spectroscopy: The IR spectrum of 1-aminoindane would exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. [6][7]

Pharmacology and Mechanism of Action

While 1-aminoindane exists as a racemate, its pharmacological activity of interest resides almost exclusively in the (R)-enantiomer.

(R)-1-Aminoindane: Beyond Monoamine Oxidase Inhibition

(R)-1-aminoindane is the major metabolite of rasagiline. [8]Unlike its parent compound, it is a very weak inhibitor of MAO-B and is essentially devoid of MAO-A inhibitory activity. [8]It also lacks the amphetamine-like stimulant properties associated with the metabolites of selegiline. [8]

| Compound | Dopamine Reuptake Inhibition (IC₅₀) | Norepinephrine Reuptake Inhibition | Locomotor Activity |

|---|---|---|---|

| Amphetamine | 0.4 µM | Potent | Increased |

| 2-Aminoindane | 3.3 µM | Potent | Increased (+49%) |

| 1-Aminoindane | 1 mM | Weak (28-fold less than 2-AI) | Suppressed (-69%) |

(Data compiled from available literature)[1]

Neuroprotective Properties: The Core of its Activity

Despite its weak activity at monoamine transporters and MAO, (R)-1-aminoindane exhibits significant neuroprotective effects in various experimental models. [8]This has led to the understanding that some of the disease-modifying potential of rasagiline may be attributable to its primary metabolite.

The neuroprotective mechanism of (R)-1-aminoindane is multifaceted and involves the modulation of apoptotic pathways.

Figure 4: Neuroprotective Mechanism of (R)-1-Aminoindane.

Key aspects of its neuroprotective action include:

-

Upregulation of Anti-Apoptotic Proteins: Studies have shown that (R)-1-aminoindane can increase the expression of anti-apoptotic proteins from the Bcl-2 family. [9][10]This shifts the cellular balance away from programmed cell death.

-

Enhancement of Neurotrophic Factors: Chronic treatment with (R)-1-aminoindane has been demonstrated to increase the expression of crucial neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). [9]These factors are essential for neuronal survival, growth, and plasticity.

-

Antioxidant Activity: The compound has been shown to enhance the activity of the antioxidant enzyme catalase, which helps to mitigate oxidative stress, a key factor in neurodegeneration. [9] These actions collectively contribute to the observed neuroprotective effects of (R)-1-aminoindane in preclinical models, suggesting that it may play a significant role in the therapeutic benefits of rasagiline beyond simple symptomatic relief. [11]

Conclusion and Future Directions

This compound, particularly its (R)-enantiomer, serves as a compelling example of how a relatively simple organic molecule can become a cornerstone of modern pharmacotherapy. Its history is a testament to the importance of stereochemistry in drug design and the value of investigating the metabolites of therapeutic agents. The synthetic routes to 1-aminoindane are well-established and scalable, allowing for its continued use in both academic research and industrial production.

The future of 1-aminoindane and its derivatives remains bright. Its rigid bicyclic structure makes it an attractive scaffold for the design of new central nervous system agents. The elucidation of the neuroprotective mechanisms of (R)-1-aminoindane, independent of MAO inhibition, opens up new avenues for the development of disease-modifying therapies for a range of neurodegenerative disorders. As our understanding of the complex pathologies of these diseases deepens, the versatile and potent pharmacophore of 1-aminoindane will undoubtedly continue to be a source of inspiration for the next generation of therapeutics.

References

- Organic Syntheses Procedure. (n.d.). v93p0001.

- PrepChem.com. (n.d.). Synthesis of 1-indanone oxime.

- Google Patents. (n.d.). US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.

- Wikipedia. (2024, April 26). Rasagiline.

- Wikipedia. (2023, December 29). (R)-1-Aminoindane.

- Ghosh, A. K., & Thompson, W. J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 98(5), 1839-1860.

- PubMed. (n.d.). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs.

- LookChem. (n.d.). Cas 70146-15-5,this compound.

- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...

- Organic Syntheses Procedure. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin.

- PubMed. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice.

- ZVAB. (n.d.). Berichte der Deutschen Chemischen Gesellschaft 1905., 38. Jahrgang (4 Bde.).

- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.

- PubChem. (n.d.). (+-)-1-Aminoindan.

- Wikipedia. (2024, May 18). 1-Aminoindane.

- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.

- PubMed. (2001). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells.

- Scholars Portal. (n.d.). Spaltungsproducte des Thebaïnons.

- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.

- Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.

- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).

- PubMed. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?.

- Science.gov. (n.d.). inhibition ic50 values: Topics.

- University Chemistry. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid.

- ResearchGate. (n.d.). IC50 Values of isolated compounds as MAO-A&B inhibitory agents SN....

- PubMed. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?.

- PubMed Central (PMC). (n.d.). Parameters for Irreversible Inactivation of Monoamine Oxidase.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- PubChem. (n.d.). (R)-(-)-1-Aminoindan.

- Pharmaffiliates. (n.d.). CAS No : 10277-74-4 | Product Name : (R)-1-Aminoindane.

- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.

- National Institute of Standards and Technology. (n.d.). 1-Aminoindan - the NIST WebBook.

Sources

- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Aminoindan [webbook.nist.gov]

- 8. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Aminoindane Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-Aminoindane Hydrochloride

Abstract

1-Aminoindane, particularly its (R)-enantiomer, is a molecule of significant pharmacological interest, primarily recognized as the major active metabolite of the anti-Parkinsonian drug rasagiline.[1][2][3] While its parent compound is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, the mechanism of action of 1-aminoindane is more nuanced and multifaceted.[1][3] This guide synthesizes current research to provide a detailed examination of its pharmacological profile. It moves beyond a singular focus on MAO-B inhibition to explore the compound's significant, independent neuroprotective and catecholamine-modulating properties. We will dissect the molecular pathways it influences, from anti-apoptotic signaling to the upregulation of neurotrophic factors, and detail the experimental methodologies required to validate these activities. This document serves as a comprehensive technical resource for professionals engaged in neuropharmacology and the development of therapies for neurodegenerative diseases.

Pharmacological Identity and Lineage

This compound is typically supplied as a racemic mixture of its (R)- and (S)-enantiomers.[4][5] However, the primary pharmacological activity is attributed to the (R)-enantiomer, (R)-1-aminoindan.[4][5] This specific stereoisomer is the principal metabolite of rasagiline [N-propargyl-1-(R)-aminoindan], formed via N-dealkylation mediated by the hepatic cytochrome P450 enzyme system.[1][2] Understanding this metabolic relationship is crucial, as the therapeutic effects of rasagiline may be a composite of the actions of the parent drug and its active metabolite.

Caption: Proposed neuroprotective signaling pathway of (R)-1-Aminoindane.

Catecholamine System Modulation

Beyond weak MAO-B inhibition, 1-aminoindane actively modulates catecholaminergic systems. [4][5]In animal models of Parkinson's disease, it has been shown to restore striatal catecholamine levels and enhance dopamine release. [2][6]It is important to distinguish its action from its structural isomer, 2-aminoindane. While 2-aminoindane is a potent dopamine and norepinephrine reuptake inhibitor, 1-aminoindane is exceedingly weak in this regard, with an IC50 for dopamine reuptake inhibition over 300-fold weaker than amphetamine. [7]Its symptomatic benefit in animal models likely stems from a combination of enhanced dopamine release and its neuroprotective effects on dopaminergic neurons, rather than potent reuptake blockade. [6] Additionally, some reports indicate it can inhibit 5-hydroxytryptamine (serotonin) uptake and release in rat brain synaptosomes and may act as an inhibitor of aminotransferase. [8]

Quantitative Pharmacological Data

| Parameter | Compound | Value | Significance |

| Dopamine Reuptake Inhibition (IC₅₀) | 1-Aminoindane | ~1000 µM [7] | Demonstrates very weak activity compared to classic reuptake inhibitors. |

| Dopamine Reuptake Inhibition (IC₅₀) | 2-Aminoindane | ~3.3 µM [7] | Highlights the significant pharmacological divergence between positional isomers. |

| Dopamine Reuptake Inhibition (IC₅₀) | Amphetamine | ~0.4 µM [7] | Provides a reference point for a potent dopamine reuptake inhibitor. |

| MAO-B Inhibition | (R)-1-Aminoindane | Weak, Reversible [1] | Contrasts with the potent, irreversible inhibition by its parent drug, rasagiline. |

Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action of a compound like 1-aminoindane, a multi-tiered experimental approach is required.

In Vitro Protocol: Neuroprotection Assay

This protocol is designed to validate the neuroprotective effects of 1-aminoindane against a specific neurotoxin in a neuronal cell culture model.

Objective: To quantify the ability of 1-Aminoindane HCl to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cell death.

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of 1-Aminoindane HCl (e.g., 1 µM to 100 µM) or vehicle control for 2 hours.

-

Toxin Induction: Introduce a neurotoxin, such as 6-OHDA (final concentration 50 µM), to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Aspirate the media and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in the 1-aminoindane treated groups compared to the 6-OHDA-only group indicates neuroprotection.

Causality: This self-validating system directly links the presence of 1-aminoindane to the survival of neurons under neurotoxic stress, providing direct evidence for its protective properties.

In Vivo Protocol: Striatal Microdialysis

This protocol provides direct, real-time evidence of a compound's effect on neurotransmitter dynamics in the brain of a living animal.

Objective: To measure changes in extracellular dopamine and its metabolites in the striatum of freely moving rats following systemic administration of 1-Aminoindane HCl.

Methodology:

-

Surgical Implantation: Anesthetize a Sprague-Dawley rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 48-hour recovery period.

-

Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.

-

Drug Administration: Administer 1-Aminoindane HCl (e.g., 5 mg/kg, i.p.) or vehicle.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for the next 3-4 hours.

-

Neurochemical Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration. A significant increase in dopamine levels post-administration demonstrates an in vivo effect on dopaminergic transmission.

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion and Future Directions

The mechanism of action of this compound is complex, extending well beyond the weak MAO-B inhibition it exhibits. Its primary pharmacological value, especially in the context of being a metabolite of rasagiline, appears to derive from its potent, independent neuroprotective and anti-apoptotic activities. By upregulating endogenous protective pathways, including critical neurotrophic factors and anti-apoptotic proteins, it supports neuronal resilience and survival. Furthermore, it contributes to symptomatic relief in Parkinsonian models by modulating catecholamine systems, likely through enhancing dopamine release.

For drug development professionals, 1-aminoindane represents an intriguing scaffold. Its demonstrated ability to confer neuroprotection through multiple pathways makes it and its derivatives promising candidates for disease-modifying therapies in neurodegenerative disorders. Future research should focus on further delineating the specific receptors and signaling cascades it directly engages to initiate its neuroprotective effects and exploring chemical modifications to enhance this activity while minimizing off-target effects.

References

Sources

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. Chemistry:1-Aminoindane - HandWiki [handwiki.org]

- 6. researchgate.net [researchgate.net]

- 7. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

1-Aminoindane Hydrochloride: A Comprehensive Analysis of the Primary Metabolite of Rasagiline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone therapy for Parkinson's disease.[1][2] Its clinical efficacy is attributed not only to the symptomatic relief provided by dopamine conservation but also to potential disease-modifying neuroprotective effects.[3][4] Unlike its predecessor selegiline, which is metabolized to amphetamine-like substances, rasagiline undergoes extensive hepatic biotransformation to yield (R)-1-aminoindane (1-AI) as its major metabolite.[2][5] This guide provides a detailed technical examination of 1-aminoindane, moving beyond its status as a mere byproduct to explore its intrinsic pharmacological activities, its contribution to the therapeutic profile of rasagiline, and the analytical methodologies required for its precise quantification. We will delve into the metabolic pathways, pharmacodynamic properties, and the critical absence of amphetamine-like activity, offering a comprehensive resource for professionals in neuroscience and drug development.

The Metabolic Fate of Rasagiline

Rasagiline is subject to near-complete metabolism in the liver following oral administration, with less than 1% excreted unchanged in urine.[1] The metabolic process is predominantly governed by the cytochrome P450 (CYP) enzyme system, with CYP1A2 identified as the major isoenzyme responsible for its biotransformation.[2][3][6]

The primary metabolic route is N-dealkylation of the propargyl group, yielding the principal and pharmacologically active metabolite, (R)-1-aminoindane.[5][7] Other, more minor pathways include hydroxylation, which results in metabolites such as 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.[1][6] Glucuronide conjugation of these metabolites facilitates their eventual elimination, primarily through urinary excretion.[1][8]

The central role of CYP1A2 has significant clinical implications. Co-administration of rasagiline with potent CYP1A2 inhibitors, such as the antibiotic ciprofloxacin, can increase rasagiline's area under the curve (AUC) by as much as 83%, necessitating a dose reduction to 0.5 mg/day to avoid potential adverse effects.[2][6][8]

Caption: Metabolic pathway of Rasagiline to its primary metabolite, 1-Aminoindane.

Pharmacological Profile of (R)-1-Aminoindane

Initially considered an inactive metabolite, subsequent research has revealed that (R)-1-aminoindane possesses its own distinct and therapeutically relevant pharmacological profile. A critical distinction from the metabolites of selegiline (levomethamphetamine and levoamphetamine) is that 1-aminoindane is devoid of amphetamine-like psychostimulant activity and does not induce the release or inhibit the reuptake of monoamines.[2][9]

Monoamine Oxidase Inhibition

In stark contrast to its parent compound, (R)-1-aminoindane is a weak, reversible inhibitor of MAO-B and is essentially devoid of significant MAO-inhibitory activity at physiologically relevant concentrations.[4][9] This property is fundamental, as it allows for the investigation of its non-MAO-dependent activities, which are believed to contribute to the overall neuroprotective effects observed with rasagiline treatment.

Neuroprotective and Anti-Apoptotic Mechanisms

The most significant attribute of 1-aminoindane is its intrinsic neuroprotective capability, which has been demonstrated in numerous in vitro and in vivo models.[4][7][10] This activity is independent of MAO inhibition and contributes to the disease-modifying potential of rasagiline.[3][11]

Key mechanisms include:

-

Upregulation of Neurotrophic Factors: Chronic treatment with 1-aminoindane has been shown to significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the striatum and hippocampus.[10] These proteins are crucial for neuronal survival, growth, and synaptic plasticity.

-

Modulation of Anti-Apoptotic Proteins: 1-aminoindane upregulates the expression of the pro-survival protein Bcl-2 and increases the Bcl-2/Bax ratio, effectively shifting the cellular balance away from apoptosis (programmed cell death).[10][11]

-

Antioxidant Activity: The metabolite enhances the activity of the antioxidant enzyme catalase, which helps protect neurons from oxidative stress—a key pathological feature of Parkinson's disease.[7][10]

These findings suggest that 1-aminoindane is not merely an inactive byproduct but an active metabolite that complements the symptomatic effects of rasagiline with its own neuroprotective actions.

Caption: Neuroprotective mechanisms of (R)-1-Aminoindane.

Comparative Pharmacology

The advantages of rasagiline's metabolic profile are most evident when compared directly to selegiline.

| Feature | Rasagiline | (R)-1-Aminoindane | Selegiline | l-Methamphetamine |

| MAO-B Inhibition | Potent, Irreversible[1][3] | Weak, Reversible[4][9] | Potent, Irreversible | Weak |

| Neuroprotection | Yes (Intrinsic)[3] | Yes (Intrinsic)[7][10] | Yes | No (Potentially Neurotoxic)[11] |

| Amphetamine-like Effects | No[3][9] | No[2][9] | Yes (via metabolites) | Yes |

| Primary Metabolizing Enzyme | CYP1A2[2] | - | Multiple CYPs | - |

Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of 1-aminoindane is essential for pharmacokinetic studies, drug-drug interaction assessments, and clinical trial monitoring. The gold standard for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed.

Experimental Protocol: LC-MS/MS Quantification of 1-Aminoindane in Human Plasma

This protocol provides a robust, self-validating framework for the determination of 1-aminoindane hydrochloride concentrations.

Rationale: The method relies on protein precipitation for sample cleanup, a rapid and effective technique for removing the bulk of the plasma matrix.[12] Chromatographic separation isolates the analyte from endogenous interferences before detection by mass spectrometry using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for exceptional selectivity.

Step 1: Reagent and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS): Prepare a 100 ng/mL working solution of a stable isotope-labeled analog (e.g., 1-aminoindane-d3) in methanol. The IS is critical for correcting variations in sample processing and instrument response.

-

Precipitation Solvent: Use acetonitrile containing the internal standard (100 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and calibration standards on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of the cold precipitation solvent (acetonitrile with IS). The 3:1 ratio ensures efficient protein removal.

-

Vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Step 3: LC-MS/MS Analysis

-

Rationale: A reverse-phase C18 column is used to retain the moderately polar analyte. A gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and promotes protonation for positive ion electrospray ionization.

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 min; hold at 95% B for 1 min |

| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| IonSpray Voltage | +5500 V |

| Temperature | 500 °C |

| MRM Transition (1-AI) | Q1: 134.2 m/z → Q3: 117.1 m/z (Quantifier) |

| MRM Transition (IS) | Q1: 137.2 m/z → Q3: 120.1 m/z |

Step 4: Data Analysis and Validation

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a 1/x² weighting.

-

Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

-

The protocol should be validated according to regulatory guidelines (e.g., FDA/EMA Bioanalytical Method Validation) for accuracy, precision, selectivity, stability, and matrix effect.

Caption: Workflow for the bioanalysis of 1-Aminoindane in plasma.

Conclusion and Future Directions

This compound, the primary metabolite of rasagiline, is a pharmacologically active entity with a distinct profile that significantly enhances the therapeutic value of its parent drug. Its proven neuroprotective and anti-apoptotic properties, which are independent of MAO-B inhibition, may underlie the potential disease-modifying effects of rasagiline. Crucially, its non-amphetamine chemical nature represents a major safety and tolerability advantage over older MAO-B inhibitors like selegiline.

For drug development professionals, understanding the contribution of active metabolites is paramount. The case of 1-aminoindane underscores the importance of a comprehensive metabolic and pharmacological evaluation early in the development pipeline. Future research should focus on further elucidating the specific signaling pathways modulated by 1-aminoindane and exploring its potential as a standalone neuroprotective agent or as a structural template for the development of novel therapeutics for neurodegenerative diseases. The robust analytical methodologies outlined herein provide the necessary tools to support these advanced research and development efforts.

References

- Youdim, M. B. H., & Weinstock, M. (2001). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC - PubMed Central. [Link]

- Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]

- National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem. [Link]

- Wikipedia. (n.d.). 1-Aminoindane. [Link]

- Wikipedia. (n.d.). (R)-1-Aminoindane. [Link]

- U.S. Food and Drug Administration. (n.d.).

- Standaert, D. G., & Roberson, E. D. (2009). Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy. PMC - NIH. [Link]

- Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. H. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice. Neuropharmacology, 99, 59-67. [Link]

- The Norwegian Porphyria Centre (NAPOS). (n.d.). N04BD02 - Rasagiline.

- Bar-Am, O., Amit, T., Kupershmidt, L., Aluf, Y., & Youdim, M. B. H. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Journal of Neurochemistry, 113(1), 154-162. [Link]

- Islam, M. R., & Ansari, M. A. H. (2007). Molecular Modelling Analysis of the Metabolism of Rasagiline. Science Alert. [Link]

- Am, O. B., Amit, T., & Youdim, M. B. (2004). Metabolites of the anti-Parkinson drugs rasagiline (Agilect) and selegiline. Neuroscience Letters, 355(3), 169-172. [Link]

- ResearchGate. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. [Link]

- Loewen, G., et al. (n.d.). In Vitro Assessment of the Pharmacokinetic Drug-Drug Interaction Potential of Rasagiline and Its Major Metabolite Aminoindan. XenoTech. [Link]

- National Center for Biotechnology Information. (n.d.). (+-)-1-Aminoindan. PubChem. [Link]

- National Institute of Standards and Technology. (n.d.). 1-Aminoindan. NIST WebBook. [Link]

- Mas-wong, E., et al. (2020). Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses. PMC - NIH. [Link]

Sources

- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. N04BD02 - Rasagiline [drugsporphyria.net]

- 7. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 10. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 12. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Aminoindane neuroprotective effects

An In-Depth Technical Guide to the Neuroprotective Effects of (R)-1-Aminoindane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Aminoindane, the primary active metabolite of the anti-Parkinsonian drug rasagiline, has emerged as a molecule of significant interest for its intrinsic neuroprotective properties. Unlike its parent compound, its mechanism of action is largely independent of monoamine oxidase-B (MAO-B) inhibition, suggesting a distinct and complementary therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the neuroprotective effects of (R)-1-Aminoindane, details robust methodologies for its preclinical evaluation, and synthesizes key findings to inform future drug development efforts in the field of neurodegenerative diseases. We will explore its role in modulating anti-apoptotic signaling cascades, preserving mitochondrial integrity, and mitigating oxidative stress, offering a valuable resource for researchers dedicated to advancing novel neurotherapeutics.

Introduction: Beyond Monoamine Oxidase Inhibition

For decades, the therapeutic strategy for Parkinson's disease (PD) has been dominated by dopamine replacement and the inhibition of its degradation. Rasagiline [N-propargyl-1-(R)-aminoindan], a potent, irreversible MAO-B inhibitor, has been a cornerstone of this approach.[1][3] However, compelling evidence indicates that rasagiline possesses disease-modifying potential that extends beyond its enzymatic inhibition, largely attributed to its propargylamine moiety.[3][4]

Upon hepatic metabolism by the cytochrome P450 system, rasagiline is converted to its major metabolite, (R)-1-Aminoindane.[1][5] This metabolite is a weak reversible MAO-B inhibitor and lacks the amphetamine-like psychostimulant effects associated with the metabolites of selegiline.[2] Crucially, (R)-1-Aminoindane retains significant neuroprotective and anti-apoptotic activities, suggesting it contributes substantially to the overall therapeutic profile of its parent compound.[1][6] Understanding the independent neuroprotective capacity of (R)-1-Aminoindane is therefore critical for designing next-generation therapeutics for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[7][8]

Core Neuroprotective Mechanisms of (R)-1-Aminoindane

The neuroprotective action of (R)-1-Aminoindane is multifaceted, primarily converging on the inhibition of the intrinsic apoptotic pathway. This is achieved through the stabilization of mitochondrial function and the modulation of key regulatory proteins.

Modulation of the Bcl-2 Family and Anti-Apoptotic Gene Expression

The Bcl-2 family of proteins serves as a critical checkpoint for the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate in the face of cytotoxic stress.

(R)-1-Aminoindane, much like its parent compound, favorably modulates this ratio.[9] Studies have demonstrated that treatment with these molecules leads to the upregulation of anti-apoptotic Bcl-2 and Bcl-xL gene and protein expression, while concurrently reducing levels of pro-apoptotic proteins like Bax and Bad.[7][9][10] This shift in the Bcl-2/Bax ratio raises the threshold for apoptosis, preventing the downstream activation of the caspase cascade. The propargylamine moiety in rasagiline is known to be a potent inducer of these anti-apoptotic proteins.[3][11] While (R)-1-Aminoindane lacks this specific group, its ability to regulate Bcl-2 family members indicates that the core aminoindan structure is also a key pharmacophore for this activity.[9]

Preservation of Mitochondrial Integrity

Mitochondrial dysfunction is a central pathological feature of many neurodegenerative diseases, acting as a point of convergence for insults like oxidative stress and proteotoxicity.[12][13] A key event in the early stages of apoptosis is the loss of mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (MPTP).[3][14]

(R)-1-Aminoindane exerts a direct stabilizing effect on mitochondria. It has been shown to prevent the collapse of ΔΨm in response to various neurotoxic insults.[14][15] By stabilizing the mitochondrial membrane, it prevents the release of critical pro-apoptotic factors, such as cytochrome c, into the cytosol, thereby halting the progression of the apoptotic cascade before the point of no return.[15]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. (R)-1-Aminoindane has demonstrated direct antioxidant properties. In cellular models, it significantly protects neurons from hydrogen peroxide-induced oxidative stress.[6] Mechanistic studies show it can decrease intracellular ROS production and increase the activity of key antioxidant enzymes, such as catalase.[16] This dual action—scavenging existing ROS and bolstering the cell's intrinsic antioxidant defenses—is a vital component of its neuroprotective profile.

Figure 1: Proposed anti-apoptotic signaling pathway of (R)-1-Aminoindane.

Methodologies for Preclinical Evaluation

Assessing the neuroprotective efficacy of (R)-1-Aminoindane requires a multi-tiered approach, combining in vitro mechanistic studies with in vivo models that recapitulate key aspects of neurodegenerative pathology.[17][18]

In Vitro Neuroprotection Assays

In vitro models are indispensable for high-throughput screening and detailed mechanistic investigation. Human neuroblastoma SH-SY5Y cells are a common and relevant choice, as they can be differentiated into a dopaminergic phenotype.[10][16]

Protocol 1: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

-

Objective: To quantify the ability of (R)-1-Aminoindane to protect neuronal cells from oxidative stress-induced cell death.

-

Causality: This assay models the acute oxidative damage prominent in neurodegeneration. Hydrogen peroxide (H₂O₂) is used as the stressor to induce apoptosis. Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity, providing a reliable proxy for cell health.

-

Methodology:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of (R)-1-Aminoindane (e.g., 1 µM to 100 µM) or vehicle control for 2 hours. The rationale for pre-treatment is to assess the compound's ability to prime the cell's protective mechanisms before the insult.

-

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the untreated control group. Incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

-

In Vivo Models of Parkinson's Disease

Rodent models are crucial for evaluating a compound's efficacy in a complex biological system, assessing both neurochemical and behavioral outcomes.[19][20] The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a gold-standard for mimicking the dopaminergic degeneration seen in PD.[6][21]

Protocol 2: Evaluation of Motor Function in a 6-OHDA Rat Model of PD

-

Objective: To determine if (R)-1-Aminoindane can reverse motor deficits in a toxin-induced model of Parkinson's disease.

-

Causality: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway. A unilateral lesion induces motor asymmetry, which can be quantified using the cylinder test. An effective neuroprotective or neurorestorative agent should reduce this asymmetry.[6][21]

-

Methodology:

-

Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats and inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

-

Treatment: Two weeks post-lesion, begin daily administration of (R)-1-Aminoindane (e.g., 1-5 mg/kg, intraperitoneally) or vehicle for a period of 21-28 days.

-

Cylinder Test (Behavioral Assessment):

-

Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).

-

Videorecord the animal for 5 minutes.

-

Count the number of times the rat rears and touches the cylinder wall with its left (impaired) forepaw, right (unimpaired) forepaw, or both simultaneously.

-

The test is conducted at baseline (before treatment) and at the end of the treatment period.

-

-

Data Analysis: Calculate the percentage of contralateral (impaired) limb use. A significant increase in the use of the impaired limb in the treated group compared to the vehicle group indicates a therapeutic effect.

-

Post-mortem Analysis: Following the final behavioral test, euthanize the animals and process the brains for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron survival) and neurochemical analysis (e.g., HPLC to measure striatal dopamine levels).[6]

-

Figure 2: Experimental workflow for in vivo evaluation of (R)-1-Aminoindane.

Biochemical Assays for Mechanistic Validation

To confirm the mechanisms identified in vitro, brain tissue from in vivo studies should be analyzed for key molecular markers.

Protocol 3: Western Blot Analysis of Bcl-2 and Bax Proteins

-

Objective: To measure the relative protein levels of pro- and anti-apoptotic markers in brain tissue.

-

Causality: This directly tests the hypothesis that (R)-1-Aminoindane alters the Bcl-2/Bax ratio in vivo, providing a molecular correlate for the observed neuroprotection.

-

Methodology:

-

Tissue Homogenization: Dissect the substantia nigra or striatum from treated and control animals and homogenize in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensity and normalize the levels of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.

-

Summary of Preclinical Efficacy

The neuroprotective effects of (R)-1-Aminoindane have been consistently demonstrated across multiple preclinical models. The following table summarizes key findings from representative studies.

| Model System | Insult/Disease Model | Compound | Key Finding(s) | Reference(s) |

| In Vivo | ||||

| Rat | 6-hydroxydopamine (6-OHDA) | (R)-1-Aminoindane | Reversed behavioral asymmetry; restored striatal catecholamine levels. | [6] |

| Rat | Lactacystin (Proteasome Inhibitor) | (R)-1-Aminoindane | Reversed behavioral asymmetry; restored striatal catecholamine levels. | [6] |

| In Vitro | ||||

| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | (R)-1-Aminoindane | Significantly protected neurons from oxidative stress-induced death. | [6] |

| SH-SY5Y & 1242-MG Cells | Dexamethasone | (R)-1-Aminoindane | Prevented dexamethasone-induced cell death and apoptotic DNA damage. | [22] |

| SH-SY5Y Cells | Apoptotic Serum Withdrawal | Ladostigil* | Reduced levels of Bad and Bax; induced Bcl-2 gene and protein expression. | [9] |

*Ladostigil is a multimodal drug containing the (R)-aminoindan moiety, and its effects on the Bcl-2 family are considered representative of the core structure's activity.[7][9]

Conclusion and Future Directions

(R)-1-Aminoindane is a compelling neuroprotective agent with a mechanism of action centered on the preservation of mitochondrial health and the promotion of pro-survival signaling. Its efficacy, demonstrated independently of the potent MAO-B inhibition of its parent compound rasagiline, validates the aminoindan scaffold as a promising backbone for the development of novel disease-modifying therapies.

Future research should focus on:

-

Optimizing the Scaffold: Chemical modifications of the aminoindan structure could enhance its neuroprotective potency or improve its pharmacokinetic profile.[5]

-

Exploring Broader Applications: Given its fundamental anti-apoptotic and antioxidant mechanisms, the therapeutic potential of (R)-1-Aminoindane and its derivatives should be investigated in other neurodegenerative conditions, such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.

-

Clinical Translation: As the major metabolite of a clinically approved drug, (R)-1-Aminoindane has a well-established safety profile. This should facilitate its progression into clinical trials designed specifically to assess its disease-modifying effects. A delayed-start clinical trial design, similar to that used for rasagiline, could help distinguish neuroprotective effects from symptomatic benefits.[23]

By focusing on these pathways, the scientific community can leverage the unique properties of (R)-1-Aminoindane to develop the next generation of therapies aimed not just at managing symptoms, but at fundamentally altering the course of devastating neurodegenerative diseases.

References

- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]

- Wikipedia. (R)-1-Aminoindane. [Link]

- Youdim, M. B., & Weinstock, M. (2001). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Journal of Neural Transmission. Supplementum, (61), 219-230. [Link]

- Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. (2008). The neuroprotective mechanism of action of the multimodal drug ladostigil. Journal of Neural Transmission, 115(8), 1179-1186. [Link]

- Bar-Am, O., Amit, T., Weinreb, O., & Youdim, M. B. (2008). The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity. Journal of Molecular Neuroscience, 34(1), 55-64. [Link]

- Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 23(19), 11096. [Link]

- Uddin, S., & Mamunur, R. (2020). Ladostigil. In Advances in Neuropharmacology. Taylor & Francis. [Link]

- Bar-Am, O., Amit, T., Weinreb, O., & Youdim, M. B. (2005). A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing. FASEB journal, 19(11), 1439-1449. [Link]

- Youdim, M. B., Weinstock, M., & Weinreb, O. (2011). A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. Progress in neurobiology, 95(1), 22-38. [Link]

- Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2022).

- Youdim, M. B. H. (2003). Mechanism of neuroprotective-antiapoptotic action of rasagiline and its derivatives.

- Tatton, W. G., Ju, W. Y., Holland, D. P., Tai, C., & Tatton, N. A. (1994). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. Supplementum, 41, 237-246. [Link]

- Blandini, F., & Fancellu, R. (2004). Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? Annals of the New York Academy of Sciences, 1012, 284-296. [Link]

- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Request PDF. [Link]

- Weinreb, O., Amit, T., & Youdim, M. B. (2012). Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets. Journal of Neural Transmission, 119(8), 957-970. [Link]

- Gonzalez-Garrido, A., Diaz-Eufracio, B. I., & Hernandez-Gonzalez, M. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 18, 1361958. [Link]

- Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. (2004). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. Journal of Neural Transmission. Supplementum, (68), 125-136. [Link]

- Gonzalez-Garrido, A., Diaz-Eufracio, B. I., & Hernandez-Gonzalez, M. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed, 18, 1361958. [Link]

- Naoi, M., Maruyama, W., & Yi, H. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity research, 4(3), 225-241. [Link]

- Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69-S79. [Link]

- Shivanna, G. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE.

- Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology.org. [Link]

- Bubeníková-Valešová, V., Hrubá, L., & O'Regan, M. H. (2008). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. Physiological research, 57 Suppl 3, S11-S23. [Link]

- Creative Biolabs. Rodent Behavioral Tests for Motor Function. [Link]

- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. ALZFORUM. [Link]

- Voronkov, A. V., Pozdnyakov, D. I., & Khuri, E. I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1585. [Link]

- Finberg, J. P., & Youdim, M. B. (1995). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British journal of pharmacology, 114(5), 981-986. [Link]

- Kumar, A., Singh, A., & Ekavali. (2015). PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES.

- Wikipedia. 1-Aminoindane. [Link]

- D'Antoni, S., & Catania, M. V. (2021). iPSCs: A Preclinical Drug Research Tool for Neurological Disorders. International Journal of Molecular Sciences, 22(16), 8899. [Link]

- Syncrosome. CNS Preclinical Disease Models - Parkinson & Stroke. [Link]

- Ravina, B., Fagan, S. C., & Olanow, C. W. (2005). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology, 65(5), 652-657. [Link]

- Youdim, M. B., & Weinstock, M. (2002). Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate]. Journal of Neural Transmission. Supplementum, (62), 27-40. [Link]

- Iannilli, F., & D'Orsi, B. (2021). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology, 2339, 21-34. [Link]

- ImmunoChemistry Technologies. (2016). Apoptosis and Alzheimer's Disease: Fluorescent Detection Approaches. YouTube. [Link]

- Maruyama, W., Youdim, M. B., & Naoi, M. (2001). Antiapoptotic Properties of Rasagiline, N-propargylamine-1(R)-aminoindan, and Its Optical (S)-isomer, TV1022. Annals of the New York Academy of Sciences, 939, 320-329. [Link]

- Finberg, J. P., & Youdim, M. B. (1995). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. R Discovery. [Link]

- Akao, Y., Maruyama, W., Yi, H., Shamoto-Nagai, M., & Naoi, M. (2002). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells. Neuroscience letters, 326(2), 105-108. [Link]

- Thomas, B., & Yallapragada, P. R. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Metabolic brain disease, 24(2), 315-329. [Link]

- Pharmaffili

- Al-Massri, K. F., Ahmed, Q. U., & Ismail, J. (2024). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLoS ONE, 19(1), e0292455. [Link]

- Ilghami, R., & Bar-Or, D. (2015). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of clinical & cellular immunology, 6(5), 358. [Link]

- National Center for Biotechnology Information. (R)-(-)-1-Aminoindan. PubChem Compound Summary for CID 2733933. [Link]

Sources

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [lpar;N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiapoptotic properties of rasagiline, N-propargylamine-1(R)-aminoindan, and its optical (S)-isomer, TV1022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. wjpmr.com [wjpmr.com]

- 20. CNS Preclinical Disease Models - Parkinson & Stroke | Syncrosome [syncrosome.com]

- 21. biomed.cas.cz [biomed.cas.cz]

- 22. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]

A Technical Guide to 1-Aminoindane Hydrochloride: Mechanisms and Methodologies in Catecholamine Modulation

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary